Cas no 2137602-05-0 (5-bromo-2-ethyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyridine)

5-Bromo-2-ethyl-7-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyridine is a heterocyclic compound featuring a triazolopyridine core with bromo, ethyl, and trifluoromethyl substituents. Its structural complexity and functional group diversity make it a valuable intermediate in pharmaceutical and agrochemical research. The bromo group enhances reactivity for further derivatization, while the trifluoromethyl moiety contributes to metabolic stability and lipophilicity, improving bioavailability. The ethyl substitution at the 2-position influences steric and electronic properties, fine-tuning interactions in target applications. This compound is particularly useful in the synthesis of bioactive molecules, including potential kinase inhibitors or antimicrobial agents, due to its balanced reactivity and stability under synthetic conditions.
5-bromo-2-ethyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyridine structure
2137602-05-0 structure
Product name:5-bromo-2-ethyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyridine
CAS No:2137602-05-0
MF:C9H7BrF3N3
MW:294.071191072464
CID:6409768
PubChem ID:165482568

5-bromo-2-ethyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyridine Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-ethyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyridine
    • 2137602-05-0
    • 5-bromo-2-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
    • EN300-1104582
    • Inchi: 1S/C9H7BrF3N3/c1-2-7-14-8-4-5(9(11,12)13)3-6(10)16(8)15-7/h3-4H,2H2,1H3
    • InChI Key: GJMBLQDJBVKDDO-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C(F)(F)F)=CC2=NC(CC)=NN21

Computed Properties

  • Exact Mass: 292.97754g/mol
  • Monoisotopic Mass: 292.97754g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.2Ų
  • XLogP3: 3.5

5-bromo-2-ethyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1104582-2.5g
5-bromo-2-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
2137602-05-0 95%
2.5g
$1454.0 2023-10-27
Enamine
EN300-1104582-0.5g
5-bromo-2-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
2137602-05-0 95%
0.5g
$713.0 2023-10-27
Enamine
EN300-1104582-1.0g
5-bromo-2-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
2137602-05-0
1g
$743.0 2023-06-10
Enamine
EN300-1104582-10g
5-bromo-2-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
2137602-05-0 95%
10g
$3191.0 2023-10-27
Enamine
EN300-1104582-5g
5-bromo-2-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
2137602-05-0 95%
5g
$2152.0 2023-10-27
Enamine
EN300-1104582-0.25g
5-bromo-2-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
2137602-05-0 95%
0.25g
$683.0 2023-10-27
Enamine
EN300-1104582-10.0g
5-bromo-2-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
2137602-05-0
10g
$3191.0 2023-06-10
Enamine
EN300-1104582-0.05g
5-bromo-2-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
2137602-05-0 95%
0.05g
$624.0 2023-10-27
Enamine
EN300-1104582-0.1g
5-bromo-2-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
2137602-05-0 95%
0.1g
$653.0 2023-10-27
Enamine
EN300-1104582-5.0g
5-bromo-2-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
2137602-05-0
5g
$2152.0 2023-06-10

5-bromo-2-ethyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyridine Related Literature

Additional information on 5-bromo-2-ethyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyridine

5-Bromo-2-Ethyl-7-(Trifluoromethyl)-1,2,4-Triazolo[1,5-a]Pyridine: A Comprehensive Overview

The compound 5-bromo-2-ethyl-7-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyridine (CAS No: 2137602-05-0) is a highly specialized heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of triazolopyridines, which are known for their unique structural features and versatile applications. The molecule incorporates a bromine atom at position 5, an ethyl group at position 2, and a trifluoromethyl group at position 7, making it a derivative with distinct electronic and steric properties.

Recent studies have highlighted the importance of triazolopyridines in drug discovery due to their ability to interact with various biological targets. The bromo and trifluoromethyl substituents in this compound contribute to its high lipophilicity and stability, which are crucial for pharmacokinetic properties. Researchers have explored the potential of this compound as a lead molecule in the development of novel therapeutic agents targeting cancer, inflammation, and neurodegenerative diseases.

The synthesis of 5-bromo-2-ethyl-7-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyridine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the triazolopyridine core through cyclization reactions followed by selective substitution at specific positions to introduce the bromine and trifluoromethyl groups. Advanced characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the compound.

In terms of applications, this compound has shown promise in medicinal chemistry as a scaffold for designing bioactive molecules. Its ability to modulate enzyme activity and receptor binding has been extensively studied using computational modeling and in vitro assays. For instance, recent research has demonstrated its potential as an inhibitor of kinases involved in cell signaling pathways associated with cancer progression.

The trifluoromethyl group in this compound plays a critical role in enhancing its metabolic stability and bioavailability. This feature makes it an attractive candidate for drug delivery systems that require prolonged action or targeted release mechanisms. Additionally, the bromo substituent provides opportunities for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse derivatives with tailored properties.

From an environmental perspective, the synthesis and handling of 5-bromo-2-ethyl-7-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyridine must adhere to strict safety protocols to minimize ecological impact. The compound's stability under standard conditions ensures safe storage and transportation, aligning with global standards for chemical management.

In conclusion, 5-bromo-2-ethyl-7-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyridine represents a cutting-edge molecule with multifaceted applications across chemistry and pharmacology. Its unique structure and functional groups make it a valuable tool for advancing research in drug discovery and material science. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in shaping future innovations in these fields.

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